4-methoxy-N'-(4-nitrobenzoyl)benzohydrazide
Overview
Description
4-Methoxy-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound with the molecular formula C15H13N3O4 It is a derivative of benzohydrazide, featuring both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 4-methoxybenzoic acid hydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-methoxy-N’-(4-nitrobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or other strong bases in polar aprotic solvents.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 4-methoxy-N’-(4-aminobenzoyl)benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazone derivatives.
Scientific Research Applications
4-Methoxy-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(4-nitrobenzoyl)benzohydrazide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- 4-Methoxy-N-(4-nitrobenzylidene)aniline
- 2-Methoxy-4-nitrobenzoic acid
Uniqueness
4-Methoxy-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
N'-(4-methoxybenzoyl)-4-nitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-8-4-11(5-9-13)15(20)17-16-14(19)10-2-6-12(7-3-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQOWOPHOGZYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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